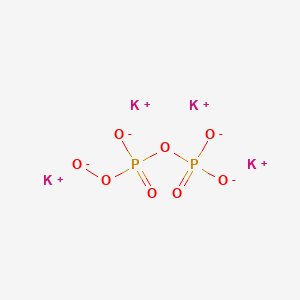
Tetrapotassium peroxydiphosphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapotassium peroxydiphosphorate can be synthesized through the reaction of potassium hydroxide with phosphorus pentoxide in the presence of hydrogen peroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with phosphorus pentoxide and hydrogen peroxide in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in a high-purity form .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapotassium peroxydiphosphorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its peroxy linkage, it is particularly reactive in oxidation processes .
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in the presence of reducing agents such as sodium thiosulfate or potassium iodide.
Reduction: It can be reduced by strong reducing agents like sodium borohydride under controlled conditions.
Major Products Formed:
Oxidation: Oxygen gas and corresponding oxidized products.
Reduction: Reduced phosphorus compounds.
Substitution: Various phosphate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrapotassium peroxydiphosphorate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrapotassium peroxydiphosphorate involves the release of oxygen through the decomposition of its peroxy linkage. This release of oxygen can lead to oxidative reactions with various substrates, making it an effective oxidizing agent. The molecular targets and pathways involved in its action include the oxidation of organic and inorganic compounds, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
Tetrapotassium pyrophosphate (K₄P₂O₇): Similar in structure but lacks the peroxy linkage, making it less reactive as an oxidizing agent.
Tetrasodium pyrophosphate (Na₄P₂O₇): Similar in function but with sodium ions instead of potassium, leading to different solubility and reactivity properties.
Potassium peroxymonosulfate (KHSO₅): Another oxidizing agent but with a different chemical structure and reactivity profile.
Uniqueness: Tetrapotassium peroxydiphosphorate is unique due to its peroxy linkage, which imparts strong oxidizing properties. This makes it particularly useful in applications requiring the release of oxygen and oxidative reactions .
Eigenschaften
IUPAC Name |
tetrapotassium;[oxido(oxidooxy)phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H4O8P2/c;;;;1-7-10(5,6)8-9(2,3)4/h;;;;1H,(H,5,6)(H2,2,3,4)/q4*+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKPGBKEIWFPAS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K4O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-49-4 |
Source


|
| Record name | Tetrapotassium peroxydiphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium peroxydiphosphorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













